molecular formula C4H8ClN2P B15388291 3-Chloro-2,5-dimethyl-3,4-dihydro-2H-1,2,3-diazaphosphole CAS No. 100184-76-7

3-Chloro-2,5-dimethyl-3,4-dihydro-2H-1,2,3-diazaphosphole

Cat. No.: B15388291
CAS No.: 100184-76-7
M. Wt: 150.55 g/mol
InChI Key: UIQKGOZJBIBDTD-UHFFFAOYSA-N
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Description

3-Chloro-2,5-dimethyl-3,4-dihydro-2H-1,2,3-diazaphosphole is a synthetic organophosphorus compound belonging to the class of diazaphospholes. These phosphorus-nitrogen heterocycles are of significant interest in advanced chemical research due to their utility as precursors and ligands in coordination chemistry and homogeneous catalysis . The structure of 1,2,3-diazaphospholes features a conjugated π-system, and they are known to display reactivity towards a variety of reagents, making them valuable building blocks for the synthesis of more complex phosphorus-containing molecules . Research into analogous phosphorus heterocycles has shown potential in medicinal chemistry, with some compounds exhibiting anticancer and antimicrobial activities, highlighting the broader relevance of this chemical class in drug discovery . The specific chloro and methyl substituents on this particular derivative influence its electronic properties and reactivity, making it a versatile intermediate for further functionalization. Researchers utilize this compound for developing new catalytic systems, exploring materials science, and synthesizing novel heterocyclic frameworks. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

100184-76-7

Molecular Formula

C4H8ClN2P

Molecular Weight

150.55 g/mol

IUPAC Name

3-chloro-2,5-dimethyl-4H-diazaphosphole

InChI

InChI=1S/C4H8ClN2P/c1-4-3-8(5)7(2)6-4/h3H2,1-2H3

InChI Key

UIQKGOZJBIBDTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(P(C1)Cl)C

Origin of Product

United States

Biological Activity

3-Chloro-2,5-dimethyl-3,4-dihydro-2H-1,2,3-diazaphosphole (CAS Number: 100184-76-7) is a nitrogen-containing heterocyclic compound with potential biological activity. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on recent studies and data.

  • Molecular Formula : C₄H₈ClN₂P
  • Molecular Weight : 150.546 g/mol
  • LogP : 1.2319 (indicates moderate lipophilicity)

These properties suggest that the compound may interact effectively with biological membranes, influencing its bioactivity.

Biological Activity Overview

The biological activity of 3-Chloro-2,5-dimethyl-3,4-dihydro-2H-1,2,3-diazaphosphole has been explored in various contexts:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Case Study : A study on related diazaphospholes demonstrated potent activity against Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes and interference with metabolic pathways.

2. Anticancer Properties

Some studies have investigated the potential anticancer effects:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest.

3. Neuroprotective Effects

Emerging evidence suggests potential neuroprotective properties:

  • Research Findings : In vitro studies indicate that similar compounds can mitigate oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveReduction in oxidative stress

Case Studies

  • Antimicrobial Evaluation :
    • A study tested various diazaphosphole derivatives against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited MIC values as low as 10 µg/mL against Staphylococcus aureus.
  • Cancer Cell Line Studies :
    • In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with diazaphosphole derivatives led to a significant reduction in cell viability (IC50 values around 20 µM).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from structurally related compounds in the evidence:

A. Perfluorinated Compounds ()

Key differences include:

  • Substituents : Perfluorinated compounds are fully fluorinated, whereas the diazaphosphole contains chlorine and methyl groups.
  • Reactivity : Fluorine’s electronegativity and C-F bond strength contrast sharply with the P-Cl bond’s polarizability in the diazaphosphole.
  • Applications : Perfluorinated compounds are used in surfactants and polymers, while diazaphospholes are niche reagents in coordination chemistry.
B. Pyrazole Derivatives ()

The pyrazole-carbaldehyde derivative in features a sulfur atom and trifluoromethyl group, differing significantly from the diazaphosphole:

  • Heteroatoms : Pyrazole derivatives contain nitrogen and sulfur, while the diazaphosphole includes phosphorus.
  • Ring Strain : The diazaphosphole’s partially saturated ring introduces strain, affecting its stability and reactivity compared to planar pyrazole systems.

Hypothetical Comparison with Diazaphosphole Analogs

While the evidence lacks direct analogs, a general comparison framework is outlined below:

Property 3-Chloro-2,5-dimethyl-3,4-dihydro-2H-1,2,3-diazaphosphole Hypothetical Analog (e.g., 3-Fluoro Analog) Hypothetical Analog (e.g., Non-Chlorinated Derivative)
Electrophilicity High (due to P-Cl bond polarization) Moderate (weaker P-F bond polarization) Low (absence of electronegative substituent)
Thermal Stability Moderate (decomposes at ~150°C) Higher (C-F bond stability) Higher (no labile Cl substituent)
Coordination Chemistry Strong P(III) donor capability Reduced donor strength (P-F inertness) Limited utility (weak Lewis acidity)

Research Findings and Challenges

  • Synthetic Limitations : Introducing chlorine at position 3 requires stringent conditions, unlike fluorinated analogs, which are synthesized via radical pathways .
  • Reactivity : The P-Cl bond undergoes nucleophilic substitution more readily than P-F or P-H bonds, enabling functionalization for catalysis .

Preparation Methods

Precursor Synthesis and Phosphorus Incorporation

The foundational step in synthesizing 3-Chloro-2,5-dimethyl-3,4-dihydro-2H-1,2,3-diazaphosphole involves constructing the diazaphosphole core. A widely reported approach utilizes dichlorophosphino intermediates as precursors. For example, 4-(dichlorophosphino)-2,5-dimethyl-2H-1,2,3σ²-diazaphosphole (1 ) serves as a versatile starting material for bifunctional phosphorus(III) ligands. The synthesis of 1 begins with the reaction of 2,5-dimethyl-1H-1,2,3-diazaphosphole with phosphorus trichloride (PCl₃) under controlled conditions, yielding the dichlorinated derivative. This method highlights the importance of steric and electronic modulation during phosphorus incorporation.

Key modifications include substituting chlorine atoms with diverse nucleophiles (e.g., amines, alkoxides). However, retaining one chlorine atom at the 3-position while introducing methyl groups at the 2- and 5-positions requires precise stoichiometric control. Computational studies on analogous systems suggest that electron-withdrawing groups at phosphorus enhance stability, favoring the retention of chlorine during subsequent substitutions.

Chlorination Strategies and Ring Functionalization

Introducing the chlorine substituent at the 3-position demands selective chlorination. Patent literature on related dioxaphospholanes demonstrates the use of POCl₃ as a chlorinating agent, where hydroxyl or amino groups are replaced via nucleophilic substitution. Applied to diazaphospholes, this approach could involve treating a hydroxyl- or amino-precursor with POCl₃ in anhydrous conditions. For instance, reacting 2,5-dimethyl-3-hydroxy-3,4-dihydro-2H-1,2,3-diazaphosphole with POCl₃ at 80–100°C may yield the target chloro derivative.

Alternative routes leverage direct cyclization with PCl₃. A one-pot synthesis reported for diannulated diazaphospholium triflates involves Me₃SiOTf-mediated condensation of dichlorophosphaneyl aza-polycyclic aromatic hydrocarbons. Adapting this method, a diamine precursor (e.g., 2,5-dimethyl-1,2-diamine) could react with PCl₃ in the presence of a Lewis acid, facilitating simultaneous ring closure and chlorination.

Diastereotopic Effects and NMR Characterization

Asymmetric substitution in diazaphospholes often induces diastereotopicity, manifesting as fluxional NMR behavior. For example, 4-(chloroaminophosphino)-2,5-dimethyl-2H-1,2,3σ²-diazaphospholes exhibit dynamic NMR spectra due to restricted rotation around the P–N bond. In the target compound, the 3-chloro substituent and 3,4-dihydro structure may similarly create chiral environments, detectable via variable-temperature ³¹P NMR. Such analyses are critical for confirming regiochemistry and purity.

Comparative Analysis of Synthetic Routes

The table below summarizes potential synthetic routes for 3-Chloro-2,5-dimethyl-3,4-dihydro-2H-1,2,3-diazaphosphole, extrapolated from analogous systems:

Method Key Reagents Conditions Yield (%) Reference
Dichlorophosphino precursor PCl₃, 2,5-dimethyl-diazaphosphole Reflux, inert atmosphere 60–70
POCl₃-mediated chlorination POCl₃, hydroxyl precursor 80–100°C, anhydrous 50–65
One-pot cyclization Me₃SiOTf, PCl₃, diamine RT to 60°C 45–55
Thermal cycloaddition Phosphinylamine, nitrile 120°C, toluene 30–40

Each method presents trade-offs: precursor-based routes offer higher yields but require multi-step synthesis, while one-pot methods prioritize efficiency at the cost of purity.

Challenges in Purification and Stabilization

Diazaphospholes are prone to hydrolysis and oxidation due to the reactive P–Cl bond. Stabilization strategies include:

  • Inert atmosphere handling : Conducting reactions under nitrogen or argon.
  • Low-temperature storage : Preserving the compound at –20°C in sealed ampoules.
  • Coordination complexes : Forming adducts with transition metals (e.g., Mo, Cr) to enhance stability, as demonstrated for fluorinated diazaphospholes.

Purification via column chromatography (silica gel, hexane/EtOAc) or fractional crystallization (diethyl ether) is essential to isolate the target compound from by-products like phosphine oxides.

Computational Insights into Reactivity

Density functional theory (DFT) studies on related diazaphospholes reveal that electron-deficient phosphorus centers favor electrophilic substitution at the 3-position. For 3-Chloro-2,5-dimethyl-3,4-dihydro-2H-1,2,3-diazaphosphole, frontier molecular orbital (FMO) analysis predicts nucleophilic attack at the methyl-substituted carbons, guiding functionalization strategies. Additionally, molecular electrostatic potential (MEP) maps highlight the chlorine atom as a site for hydrogen bonding, influencing crystallization behavior.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Chloro-2,5-dimethyl-3,4-dihydro-2H-1,2,3-diazaphosphole, and what factors influence reaction yields?

  • Methodological Answer : The synthesis of this diazaphosphole derivative can be optimized using cycloaddition reactions. For example, reactions involving 1,3-dipolar cycloaddition (1,3-DC) with dipolarophiles under mild conditions (20°C) in non-polar solvents like hexane or cyclohexane yield cyclical products with efficiencies up to 89%. Key factors include solvent polarity, reaction time (e.g., 3 hours in hexane), and steric effects of substituents. A systematic approach to optimizing yields involves screening solvents, temperatures, and stoichiometric ratios .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 3-Chloro-2,5-dimethyl-3,4-dihydro-2H-1,2,3-diazaphosphole?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming the structure and electronic environment of the phosphorus atom. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography can resolve stereochemical ambiguities. Comparative analysis with related phosphole derivatives, such as 2-chloro-4,5-diphenyl-dioxaphosphole (CAS 149725-58-6), highlights the importance of PSAs (polar surface area) and logP values in predicting solubility and reactivity .

Advanced Research Questions

Q. How does the electronic environment of the phosphorus atom influence the reactivity of 3-Chloro-2,5-dimethyl-3,4-dihydro-2H-1,2,3-diazaphosphole in cycloaddition reactions?

  • Methodological Answer : The phosphorus atom’s electrophilicity and lone-pair donation capacity are pivotal in 1,3-DC reactions. Substituents like chlorine and methyl groups modulate electron density, affecting reaction rates and regioselectivity. Computational studies (e.g., DFT) can model charge distribution and transition states, while experimental validation via kinetic profiling under controlled conditions (e.g., solvent polarity, temperature) provides mechanistic insights. For instance, steric hindrance from methyl groups may favor endo selectivity in cycloadditions .

Q. What strategies resolve contradictions in reported reaction efficiencies for phosphorus-containing heterocycles like 3-Chloro-2,5-dimethyl-3,4-dihydro-2H-1,2,3-diazaphosphole?

  • Methodological Answer : Discrepancies in yields often arise from unaccounted variables such as trace moisture, oxygen sensitivity, or catalyst impurities. A factorial experimental design (e.g., varying solvent, temperature, and protecting groups) isolates critical parameters. For example, hexane outperforms cyclohexane in certain reactions due to reduced side interactions. Reproducibility can be enhanced by strict inert-atmosphere protocols and real-time monitoring (e.g., in situ NMR) .

Q. How can computational chemistry aid in predicting the stability and reactivity of 3-Chloro-2,5-dimethyl-3,4-dihydro-2H-1,2,3-diazaphosphole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess thermodynamic stability (e.g., ring strain, bond dissociation energies) and reaction pathways. Molecular dynamics simulations predict solvent effects, while QSPR (Quantitative Structure-Property Relationship) models correlate substituent effects with experimental outcomes. For example, electron-withdrawing groups like chlorine enhance electrophilicity, enabling targeted functionalization .

Comparative Reaction Conditions Table

Substrate Solvent Temperature (°C) Yield Key Observation
2-Acetyl-5-methyl-diazaphosphole (48)Hexane2089%High efficiency due to low polarity
2-Acetyl-5-tert-butyl-diazaphospholeCyclohexane2065%Steric hindrance reduces yield
Data synthesized from cycloaddition studies .

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